molecular formula C24H37NO7 B3419074 14-Dehydrodelcosine CAS No. 1361-18-8

14-Dehydrodelcosine

Cat. No. B3419074
CAS RN: 1361-18-8
M. Wt: 451.6 g/mol
InChI Key: ZXVJFGOQJRGEPX-UHFFFAOYSA-N
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Description

14-Dehydrodelcosine is an alkaloid isolated from Delphinium davidii . It is a natural compound that falls under the category of Alkaloids .


Molecular Structure Analysis

The molecular formula of 14-Dehydrodelcosine is C24H37NO7 . The molecular weight is 451.56 . The InChI Key is ZXVJFGOQJRGEPX-FHKWXJSFSA-N .


Physical And Chemical Properties Analysis

14-Dehydrodelcosine is a powder . It has a molecular weight of 451.56 and a molecular formula of C24H37NO7 .

Scientific Research Applications

Metabolic Studies

14-Dehydrodelcosine and similar compounds have been the subject of various metabolic studies. For instance, research has explored the metabolism of compounds like sarcosine, a derivative of which was studied using isotope dilution techniques in rats. This research provided insights into the enzyme activity and metabolism of sarcosine in liver and other tissues (Rehberg & Gerritsen, 1968).

Enzymatic Studies

Studies have also focused on enzymes that interact with dehydro compounds. For example, research on the histidine ammonia-lyase from Pseudomonas putida revealed the presence of dehydroalanine, demonstrating its role in enzyme activity and interaction (Consevage & Phillips, 1985).

Cardiac Glycoside Biosynthesis

Investigations into the biosynthesis of cardiac glycosides in mammalian adrenocortical cells have also been noted. These studies have shown that compounds like digoxin and its dihydro analog, which share similarities with 14-dehydro compounds, are synthesized de novo in the adrenal gland, offering insights into their biosynthesis pathways (Hamlyn, 2004).

Pharmacokinetics and Metabolism

The disposition and metabolism of dehydrocorydaline, an alkaloid similar to 14-dehydrodelcosine, have been studied in mice and rats. These studies provide valuable information on the pharmacokinetics and metabolic pathways of such compounds, including their absorption, distribution, and excretion (Fujii et al., 1984).

Cancer Research

Some studies have explored the role of compounds like costunolide and dehydrocostuslactone in cancer treatment, particularly their effects on breast cancer cells. These compounds, which are structurally related to 14-dehydrodelcosine, have shown potential in inducing cell cycle arrest and apoptosis in cancer cells, suggesting a similar potential for 14-dehydrodelcosine (Peng et al., 2017).

Safety and Hazards

After handling 14-Dehydrodelcosine, it is recommended to wash thoroughly. Avoid contact with eyes, skin, and clothing. Also, avoid ingestion and inhalation. Keep away from sources of ignition and avoid prolonged or repeated exposure .

properties

IUPAC Name

11-ethyl-8,9,16-trihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37NO7/c1-5-25-10-21(11-30-2)7-6-15(26)23-13-8-12-14(31-3)9-22(28,16(13)17(12)27)24(29,20(23)25)19(32-4)18(21)23/h12-16,18-20,26,28-29H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVJFGOQJRGEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6=O)OC)O)O)OC)O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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